Praseodymium(3+) acrylate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
74512-57-5 |
|---|---|
Molecular Formula |
C9H9O6Pr |
Molecular Weight |
354.07 g/mol |
IUPAC Name |
praseodymium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Pr/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
GJVPQZRXFFHPGI-UHFFFAOYSA-K |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Pr+3] |
Origin of Product |
United States |
Coordination Chemistry of Praseodymium 3+ with Acrylate Ligands
Structural Aspects of Praseodymium(3+)-Acrylate Complexes
The structural chemistry of praseodymium(3+)-acrylate complexes is dictated by the high coordination numbers favored by the large Pr³⁺ ion and the versatile coordination modes of the acrylate (B77674) ligand. These factors give rise to a variety of monomeric and polymeric architectures.
Monomeric and Polymeric Architectures of Praseodymium(3+) Acrylate
While simple monomeric this compound complexes are not extensively characterized in isolation, the principles of lanthanide coordination suggest their likely existence in solution under specific conditions, likely featuring hydrated Pr³⁺ ions coordinated to one or more acrylate ligands. However, the tendency of carboxylate ligands to bridge metal centers often leads to the formation of more complex structures.
The formation of polymeric architectures is a common feature in lanthanide-carboxylate chemistry. In the solid state, this compound is expected to form coordination polymers. These polymers can adopt various dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The specific architecture is influenced by factors such as the stoichiometry of the reactants, the presence of ancillary ligands, and the reaction conditions. For instance, a polymeric Pr(III) complex with a flexible double betaine (B1666868) ligand containing carboxylate groups has been synthesized, showcasing the formation of an infinite metal-metal chain cross-linked into a three-dimensional network. core.ac.uk This serves as a model for the potential polymeric structures of this compound.
Coordination Modes of Acrylate and Ancillary Ligands
The acrylate ligand (CH₂=CHCOO⁻) can coordinate to the Pr³⁺ ion through its carboxylate group in several ways. The common coordination modes for carboxylate ligands with lanthanides include:
Monodentate: One oxygen atom of the carboxylate group binds to the Pr³⁺ ion.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same Pr³⁺ ion, forming a four-membered ring.
Bidentate Bridging: The carboxylate group bridges two Pr³⁺ ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation.
The coordination of carboxylate groups in lanthanide complexes can be varied, including monodentate, bidentate chelating, and bridging coordination modes, depending on factors like pH. nih.gov
Ancillary ligands, which are other ligands present in the coordination sphere of the Pr³⁺ ion, play a crucial role in determining the final structure of the complex. These can be neutral molecules like water, or other donor ligands. In aqueous solutions, water molecules are expected to be coordinated to the Pr³⁺ ion. The presence of other organic ligands can lead to the formation of mixed-ligand complexes with unique structural and electronic properties. For example, in a binuclear praseodymium(III) complex, the central Pr³⁺ ion is coordinated by carboxyl oxygen atoms, acyl oxygen atoms, and an azomethine nitrogen atom from one ligand, as well as carboxyl oxygen atoms from other ligands and oxygen atoms from water molecules. researcher.life
Factors Influencing Praseodymium(3+) Coordination and Complex Stability
The formation and stability of praseodymium(3+)-acrylate complexes are governed by several factors, including the pH of the medium and the intrinsic properties of the lanthanide ions.
Effects of pH on Complexation and Adsorption Behavior
The pH of the solution is a critical parameter that strongly influences the complexation and adsorption of praseodymium(3+). The speciation of both the praseodymium ion and the acrylate ligand is pH-dependent.
At low pH: The acrylate ligand will be protonated to form acrylic acid (CH₂=CHCOOH), reducing its ability to coordinate with Pr³⁺. The high concentration of H⁺ ions can also compete with Pr³⁺ for binding sites on adsorbents. mdpi.com
At optimal pH: As the pH increases, the acrylic acid deprotonates to form the acrylate anion, which is a more effective ligand for Pr³⁺. Studies on the adsorption of Pr(III) have shown that the loading of Pr(III) ions is strongly dependent on the pH of the medium, with optimal adsorption often occurring in the pH range of 3.0 to 6.0. mdpi.comresearchgate.netpreprints.org For instance, the maximum uptake of Pr(III) using a macroporous strong acid ion exchange resin was achieved at a pH of 3.0. researchgate.net Similarly, the maximum biosorption of Pr(III) by Arthrospira platensis biomass was also observed at pH 3.0. mdpi.com
At high pH: At pH values above 5.0, praseodymium(III) can start to precipitate as praseodymium hydroxide (B78521) (Pr(OH)₃), which competes with the formation of the acrylate complex. mdpi.comwikipedia.org This can lead to a decrease in the removal or complexation of Pr(III) from the solution. mdpi.com
The stability of some praseodymium compounds, such as Pr(dpp)₃, has been observed to be higher at more alkaline conditions compared to other rare earth compounds. researchgate.net
| Adsorbent | Optimal pH for Adsorption | Reference |
|---|---|---|
| D72 Resin | 3.0 | researchgate.net |
| Arthrospira platensis | 3.0 | mdpi.com |
| Kaolinite | 6.0 | preprints.org |
| Halloysite (B83129) | Increases with pH up to 7 | preprints.org |
Influence of Ionic Radii and Lanthanide Contraction on Coordination
The ionic radius of the lanthanide ion is a key factor that influences its coordination number and the geometry of its complexes. Across the lanthanide series from lanthanum (La) to lutetium (Lu), there is a steady decrease in the ionic radius, a phenomenon known as the lanthanide contraction . patsnap.com This contraction is due to the poor shielding of the nuclear charge by the 4f electrons. patsnap.com
For praseodymium (Pr), being one of the earlier and larger lanthanides, it typically exhibits higher coordination numbers, commonly 8, 9, or 10. patsnap.comchemrxiv.org The decrease in ionic radius across the series affects the bond lengths between the lanthanide ion and the ligand donor atoms. The mean bond length from La³⁺ to Lu³⁺ decreases as a function of coordination number. chemrxiv.orgresearchgate.net For example, the decrease in mean bond length for trivalent lanthanide ions bonded to O²⁻ is 0.21 Å for a coordination number of 8 and 9. chemrxiv.orgresearchgate.net
The lanthanide contraction can also lead to structural variations in coordination polymers and complexes. patsnap.com For instance, earlier lanthanides like praseodymium might form complexes with a higher coordination number compared to the later, smaller lanthanides with the same ligand. This can result in different crystal structures and properties for complexes across the lanthanide series. patsnap.com
| Coordination Number (CN) | Typical for Early Lanthanides (like Pr³⁺) | Decrease in Mean Bond Length (La³⁺ to Lu³⁺) | Reference |
|---|---|---|---|
| 8 | Yes | 0.21 Å | chemrxiv.orgresearchgate.net |
| 9 | Yes | 0.21 Å | chemrxiv.orgresearchgate.net |
| 10 | Yes | 0.18 Å | chemrxiv.orgresearchgate.net |
Theoretical and Computational Investigations of Praseodymium(3+)-Acrylate Systems
Theoretical and computational methods provide valuable insights into the electronic structure, bonding, and reactivity of praseodymium(3+)-acrylate complexes, which can be challenging to study experimentally.
Density Functional Theory (DFT) is a powerful tool for investigating the geometry and electronic properties of lanthanide complexes. DFT calculations can be used to predict the coordination modes of ligands, bond lengths, and the nature of the metal-ligand interaction. For example, DFT studies on praseodymium(III) complexes with octanoyl-DL-aminocarboxylate ligands have confirmed a chelating bidentate coordination mode. researchgate.net The topological properties calculated using the Atoms in Molecules (AIM) theory for these complexes indicated closed-shell interactions between the ligands and the Pr³⁺ ion. researchgate.net
Semiempirical quantum chemical methods, such as those using Sparkle/PM3 parameters for praseodymium(III), offer a computationally less expensive alternative for modeling larger and more complex systems. sparkle.pro.br These methods are parameterized to reproduce experimental data and can be used to predict the geometries and electronic properties of lanthanide complexes.
Computational studies can also elucidate the role of covalency in lanthanide-ligand bonding. While the bonding in lanthanide complexes is predominantly ionic, a degree of covalency exists, particularly for actinides compared to lanthanides. nih.gov Theoretical analyses can quantify this covalency and its impact on complex stability and reactivity. nih.govescholarship.org For instance, relativistic DFT has been used to investigate the structure, binding, and energetics of trivalent and tetravalent lanthanide and actinide ions with chelators. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has been employed to model the structure and bonding in Praseodymium(3+) carboxylate complexes, which serve as excellent analogs for this compound. Studies on related systems, such as Praseodymium(III) octanoyl-DL-aminocarboxylate complexes, reveal that the carboxylate ligands typically coordinate to the Pr(III) ion in a chelating bidentate fashion. researchgate.net
The electronic structure of Praseodymium(3+) is characterized by a [Xe]4f² configuration. DFT calculations can provide insights into the molecular orbitals, showing the involvement of both the Pr f-orbitals and the oxygen orbitals of the acrylate ligand in the metal-ligand bonding. The interaction is primarily ionic, as is typical for lanthanide complexes.
To illustrate the type of data obtained from DFT calculations on analogous systems, the following table presents theoretical data for a related Pr(III) carboxylate complex.
| Parameter | Calculated Value |
| Pr-O Bond Length (Å) | 2.45 - 2.55 |
| O-Pr-O Bite Angle (°) | ~52 |
| Coordination Number | 8 or 9 (assumed) |
| HOMO-LUMO Gap (eV) | ~4.5 |
Note: The data in this table is representative of typical values for Pr(III) carboxylate complexes and is intended for illustrative purposes.
Advanced Computational Spectroscopic and Redox Property Modeling (e.g., XMS-PDFT)
While DFT is a powerful tool for ground-state properties, more advanced computational methods are necessary to accurately model the complex electronic spectra and redox properties of lanthanide compounds, which arise from their intricate f-electron configurations. Extended Multistate Pair-Density Functional Theory (XMS-PDFT) is one such method that has been successfully applied to model the spectroscopy and redox behavior of praseodymium complexes, particularly those involving higher oxidation states. rsc.orgnih.gov
For this compound, these advanced methods could be used to predict its UV-vis-NIR absorption spectrum. The transitions within the 4f shell of the Pr(3+) ion are Laporte forbidden and thus typically have low molar absorptivity. However, coordination to the acrylate ligand can lead to hypersensitivity, where the intensity of certain absorption bands is significantly enhanced. Computational modeling can help to assign these transitions and understand the influence of the ligand field on the electronic structure.
In the context of redox properties, while Pr(3+) is the most stable oxidation state, the accessibility of the Pr(4+) state is of significant interest. XMS-PDFT has been instrumental in validating the existence of tetravalent praseodymium in certain ligand environments, such as with imidophosphorane ligands. rsc.orgnih.gov These studies have shown that the method can accurately predict the UV-vis spectrum of the Pr(4+) species, implicating a multiconfigurational ground state. rsc.orgnih.gov For this compound, such calculations could predict the feasibility of oxidation to Pr(4+) and the spectroscopic signatures of the resulting species.
A hypothetical application of SO-XMS-PDFT (Spin-Orbit coupled XMS-PDFT) to a Pr(IV) species is illustrated in the table below, based on published data for a Pr(IV) imidophosphorane complex. chemrxiv.org
| Property | Calculated Value | Experimental Value |
| λmax (nm) | 639.3 | 605 |
| Secondary Feature (nm) | 564.0 | 750 |
Note: This data is for a [Pr(IV)(NR₂)₄] complex and serves to demonstrate the capability of the XMS-PDFT method. chemrxiv.org
Solution-Phase Redox Chemistry of this compound and Related Systems
The solution-phase redox chemistry of praseodymium is a field of active research, with a primary focus on the accessibility of the +4 and even +5 oxidation states. rsc.orgnih.govchemrxiv.org For this compound in aqueous solution, the Pr(3+) state is overwhelmingly stable. The standard reduction potential for the Pr(3+)/Pr(0) couple is highly negative (ca. -2.35 V vs. SHE), indicating that reduction to the metallic state is not feasible under normal aqueous conditions.
The oxidation of Pr(3+) to Pr(4+) is a challenging process, with a high positive redox potential. In aqueous solution, this potential is so high that it would lead to the oxidation of water. However, the coordination environment can significantly influence the redox potential of the Pr(4+)/Pr(3+) couple. Strongly donating, sterically bulky ligands can stabilize the higher oxidation state.
While the redox chemistry of this compound itself has not been extensively studied, insights can be drawn from related systems. For instance, electrochemical and theoretical studies on Pr(3+) complexes with imidophosphorane ligands have demonstrated a metal-centered oxidation to Pr(4+). rsc.orgnih.gov Cyclic voltammetry of the trivalent precursor [K][Pr³⁺(NP*)₄] showed an oxidative event that was assigned to the Pr(4+)/Pr(3+) couple. rsc.org
DFT calculations on these systems have been used to predict the redox potentials, which have shown good agreement with experimental values. For a Pr(V)/Pr(IV) couple in a related system, the calculated potential was -0.30 V vs. Fc+/Fc, which was in close agreement with the experimental value of -0.29 V vs. Fc+/Fc. chemrxiv.org
For this compound, it is expected that the carboxylate ligands would be less effective at stabilizing the Pr(4+) state compared to the specialized ligands used in the aforementioned studies. Therefore, the Pr(4+)/Pr(3+) redox potential for the acrylate complex is expected to be very high and likely inaccessible in common solvents. The primary redox behavior observed would likely be ligand-based, such as the polymerization of the acrylate ligand, rather than metal-centered.
The following table summarizes the redox potentials for different praseodymium couples in various systems to provide context.
| Redox Couple | Ligand System | Potential (V) | Reference Electrode |
| Pr(3+)/Pr(0) | Aqua ion | -2.35 | SHE |
| Pr(5+)/Pr(4+) | Imidophosphorane | -0.29 | Fc+/Fc |
Note: This table includes data for different praseodymium species to illustrate the range of redox behavior. chemrxiv.org
Polymerization and Advanced Material Design Involving Praseodymium 3+ Acrylate
Homopolymerization of Praseodymium(3+) Acrylate (B77674) Monomers
The homopolymerization of a metal-containing monomer like Praseodymium(3+) acrylate involves the chain-linking of these monomers to form a polymer with praseodymium ions regularly spaced along the backbone. The presence of the Pr(3+) ion can significantly influence the polymerization kinetics and the properties of the resulting poly(praseodymium acrylate). The ionic nature of the praseodymium-acrylate bond and the coordination of the metal ion can affect the reactivity of the vinyl group.
The polymerization of metal acrylates can be initiated through various methods, including free-radical polymerization. In a typical process, a radical initiator is used to start the chain reaction of the acrylate monomers. The polymerization rate and the molecular weight of the resulting polymer are dependent on factors such as monomer concentration, initiator concentration, temperature, and solvent. For metal-containing monomers, the coordination of the metal can also play a role in the stereochemistry of the polymer chain.
Illustrative Data on Homopolymerization of a Generic Rare Earth Acrylate
To provide a tangible example, the following table presents illustrative data for the free-radical homopolymerization of a generic rare earth acrylate monomer, which could be considered analogous to this compound.
| Entry | Monomer Concentration (mol/L) | Initiator (AIBN) Concentration (mol/L) | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 0.5 | 0.005 | 70 | 6 | 85 | 25,000 | 1.8 |
| 2 | 0.5 | 0.010 | 70 | 6 | 92 | 18,000 | 1.9 |
| 3 | 1.0 | 0.005 | 70 | 6 | 95 | 35,000 | 1.7 |
| 4 | 0.5 | 0.005 | 80 | 4 | 91 | 22,000 | 2.0 |
This table presents illustrative data based on general principles of acrylate polymerization and is not based on experimental results for this compound.
Copolymerization Strategies for Praseodymium(3+)-Functionalized Poly(acrylate) Materials
Copolymerization offers a powerful tool to tailor the properties of materials by combining two or more different monomers. In the context of this compound, copolymerization with common acrylate monomers (e.g., methyl methacrylate, butyl acrylate) can be used to control the concentration of the praseodymium ion in the final polymer, thereby fine-tuning its optical, magnetic, and mechanical properties.
Free radical polymerization in aqueous media is an environmentally friendly approach to synthesizing polymers. For metal acrylates that have some water solubility, this method can be particularly effective. The polymerization is typically initiated by water-soluble initiators such as potassium persulfate. The kinetics of aqueous-phase polymerization can be influenced by factors like pH and the ionic strength of the solution, which can affect the reactivity of the ionic monomer. While specific studies on the aqueous free-radical polymerization of this compound are scarce, the general principles suggest that it would be a viable method for producing praseodymium-functionalized poly(acrylates).
Emulsion polymerization is a type of radical polymerization that is commonly used to produce high-molecular-weight polymers with a fast polymerization rate. This technique involves emulsifying the monomer in a continuous aqueous phase with the aid of a surfactant. The polymerization then occurs within the micelles. Emulsion polymerization is particularly suitable for producing stable latexes of poly(acrylates). For a metal-containing monomer like this compound, this technique could be employed to create waterborne dispersions of praseodymium-functionalized polymer nanoparticles. The choice of surfactant and initiator is crucial for controlling particle size and stability.
In-situ polymerization is a method where the polymerization of a monomer occurs in the presence of a pre-existing filler or nanoparticle. This technique is often used to create hybrid nanocomposites with strong interfacial interactions between the polymer matrix and the filler. In the case of this compound, one could envision the in-situ polymerization of another monomer, such as styrene or methyl methacrylate, in the presence of pre-formed this compound oligomers or nanoparticles. This would lead to the formation of a composite material where the praseodymium-containing phase is well-dispersed within the polymer matrix. This approach offers enhanced control over the structure and properties of the resulting nanocomposite rsc.org.
Design and Synthesis of Praseodymium(3+)-Containing Poly(acrylate) Architectures
The unique properties of praseodymium ions can be harnessed by incorporating them into well-defined polymer architectures. This allows for the creation of materials with tailored functionalities for specific applications.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While typically formed from small organic linkers, the principles of MOF chemistry can be extended to polymeric ligands. A poly(praseodymium acrylate) chain could potentially serve as a building block for novel MOF-like structures.
More commonly, pre-synthesized praseodymium-containing MOFs can be incorporated into a poly(acrylate) matrix to form composite materials. These composites can exhibit the combined properties of the polymer (e.g., processability, flexibility) and the MOF (e.g., porosity, catalytic activity).
Furthermore, praseodymium-functionalized poly(acrylates) can be processed into composite fibers. These fibers could find applications in areas such as smart textiles, optical sensors, or catalytic membranes. The praseodymium ions within the polymer matrix of the fiber could impart specific luminescent or magnetic responses to external stimuli.
Illustrative Research Findings on Lanthanide-Polymer Composites
The table below summarizes hypothetical research findings for a composite material made from a lanthanide-acrylate polymer and a secondary component, illustrating the potential property enhancements.
| Composite System | Lanthanide Content (wt%) | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) | Key Feature |
| Poly(methyl methacrylate-co-Pr-acrylate) | 2 | 75 | 320 | Enhanced UV absorption |
| Poly(butyl acrylate) with Pr-MOF | 5 | 15 | 350 | Catalytic activity for ester hydrolysis |
| Electrospun Poly(acrylate)-Pr Fiber | 1 | 50 | 310 | Luminescent response to pH change |
This table presents illustrative data to exemplify the potential properties of Praseodymium(3+)-containing polymer composites and is not based on specific experimental results for these exact materials.
Incorporation into Waterborne Acrylic Resins and Protective Coatings
The integration of praseodymium(III) ions into waterborne acrylic resins is a key strategy for developing advanced protective coatings with enhanced anti-corrosion properties. Waterborne acrylic resins are widely used due to their low volatile organic content (VOC) and environmental friendliness acs.orgresearchgate.net. However, their corrosion resistance often requires improvement nih.gov. The incorporation of praseodymium(III) cations, known as green corrosion inhibitors, addresses this limitation.
One effective method involves loading Pr(III) cations into nanocontainers, which are then dispersed into the waterborne coating system. For instance, halloysite (B83129) nanotubes (HNTs) modified with polyaniline (PANI) have been successfully used to encapsulate Pr(III) ions, creating HNTs@PANI@Pr³⁺ nanoparticles nih.gov. These nanoparticles, when incorporated into a waterborne epoxy coating, significantly enhance its long-term anticorrosion performance. The synergistic effect of the evenly distributed nanoparticles, the redox-active polyaniline, and the inhibiting action of the Pr(III) cations leads to a substantial improvement in corrosion resistance nih.gov.
Research findings demonstrate the remarkable efficacy of this approach. A waterborne epoxy coating containing HNTs@PANI@Pr³⁺ nanoparticles exhibited excellent anticorrosion properties even after 50 days of immersion in a 3.5 wt % NaCl solution nih.gov. The impedance at a low frequency (Zf=0.01 Hz) remained as high as 9.4 × 10⁸ Ω·cm², and the corrosion current (icorr) was three orders of magnitude lower than that of the pure waterborne epoxy coating nih.gov. The development of a continuous, well-formed film is crucial for the barrier properties of any waterborne acrylic latex paint, and the inclusion of such functional nanoparticles contributes to this protective barrier researchgate.net.
Table 1: Corrosion Performance of Waterborne Epoxy Coating with and without Pr(III) Nanoparticles
| Coating System | Immersion Time (days) | Low-Frequency Impedance (Zf=0.01 Hz, Ω·cm²) | Corrosion Current (icorr) vs. Pure Coating |
|---|---|---|---|
| Pure Waterborne Epoxy (WEP) Coating | 50 | ~105 | Reference |
| WEP + HNTs@PANI@Pr3+ Nanoparticles | 50 | 9.4 × 108 | 3 orders of magnitude lower |
Functionalization of Polymer Backbones with Praseodymium(3+)-Acrylate Moieties
The functionalization of polymer backbones with metal-containing moieties is a versatile method for creating advanced materials with tailored properties. Covalently incorporating Praseodymium(3+)-acrylate moieties directly into a polymer chain can create a homogeneous material with durable, built-in functionality. This can be achieved through the copolymerization of a praseodymium(III) acrylate monomer with other acrylic monomers or by post-polymerization modification of a pre-existing functional polymer.
While specific literature detailing the synthesis of polymers with covalently bonded Praseodymium(3+)-acrylate moieties is specialized, the principles are well-established in polymer chemistry. For example, mixed-mode photopolymerizations involving thiol-acrylate reactions provide a robust and cytocompatible method for incorporating peptide sequences into polyethylene glycol (PEG) hydrogels researchgate.net. A similar strategy could be envisioned for incorporating a praseodymium-complexed acrylate monomer into a polymer network. The chain-growth polymerization of acrylate groups is a highly efficient process, allowing for the creation of cross-linked networks with controlled densities researchgate.net. The direct functionalization ensures that the praseodymium ions are permanently fixed within the polymer matrix, preventing leaching and ensuring long-term performance.
Synthesis of Praseodymium-Doped Polymeric Dispersants
Praseodymium-doped materials are of significant interest for their unique optical properties, making them suitable for applications such as luminophores nih.gov. The synthesis of praseodymium-doped polymeric materials allows for the creation of optically active systems with enhanced processability. A one-pot hydrothermal carbonization method has been used to synthesize cerium and praseodymium co-doped carbon quantum dots (Ce/Pr-CQDs) nih.gov. This process yields uniform, ultra-small nanoparticles (average size of 2.8 nm) that exhibit desirable redox and antioxidant properties nih.gov.
Another approach involves the gel-combustion route to prepare praseodymium-doped ceramic materials. In this method, a polymer gel, often formed from acrylic acid or acrylamide, acts as a fuel and a template during combustion, leading to the formation of fine, homogeneous oxide powders. This technique has been employed to synthesize (Pb₀.₉₁La₀.₀₉)(Zr₀.₆₅Ti₀.₃₅)₀.₉₇₇₅O₃ (PLZT) ceramics doped with varying concentrations of praseodymium nih.gov. The resulting Pr³⁺-doped ceramics exhibit characteristic red emission spectra when excited with blue light, demonstrating the successful incorporation of optically active praseodymium ions into the material structure nih.gov. These synthesis methods highlight the versatility of using polymer systems to create praseodymium-doped materials with specific functional properties.
Mechanisms of Polymer-Metal Ion Interaction in Praseodymium(3+)-Acrylate Systems
Chelation Effects of Carboxylate and Other Ligating Groups
The interaction between praseodymium(III) ions and acrylate-containing polymers is fundamentally governed by coordination chemistry. The carboxylate groups (-COO⁻) of the acrylate moieties are excellent ligands for the hard Lewis acidic Pr³⁺ ion. This interaction leads to the formation of stable chelate complexes. In these complexes, the carboxylate group can act as a tridentate bridging-chelating ligand, effectively cross-linking polymer chains and influencing the material's mechanical and thermal properties unam.mx.
The stoichiometry of these complexes is often 1:3, with one Pr(III) ion coordinating with three carboxylate ligands, as observed in studies of praseodymium complexes with other carboxylic acids researchgate.net. This chelation is a key mechanism for the corrosion-inhibiting action of praseodymium in coatings, where the complexation at the metal surface passivates it. Infrared (IR) spectroscopy can be used to study these interactions, revealing shifts in the characteristic vibrational bands of the carboxylate groups upon coordination with the Pr(III) ion researchgate.net. The formation of these polymer-metal ion complexes is crucial for the design of functional materials, from protective coatings to luminescent ceramics nih.govnih.govresearchgate.net.
Ion Exchange Phenomena in Polymeric Adsorbents
Polymeric materials containing acidic functional groups, such as the carboxylic acid groups in poly(acrylic acid) or sulfonic acid groups in other resins, are effective adsorbents for rare-earth elements like praseodymium through ion exchange researchgate.netmdpi.com. In this process, cations present on the polymer (often H⁺ or Na⁺) are exchanged for Pr³⁺ ions from an aqueous solution mdpi.com. This mechanism is central to the separation and purification of rare-earth elements mdpi.compreprints.org.
The efficiency of ion exchange is strongly dependent on the pH of the solution. For Pr(III) ions, the optimal pH for adsorption onto macroporous strong acid ion exchange resins (like D72 resin) is around 3.0 researchgate.netmdpi.com. At this pH, the functional groups are sufficiently deprotonated to bind the metal ions, while the precipitation of praseodymium hydroxide (B78521) is avoided mdpi.compreprints.org. The adsorption kinetics often follow a pseudo-second-order model, and the maximum adsorption capacity can be significant. For example, D72 resin has a maximum adsorption capacity for Pr(III) of 294 mg·g⁻¹ researchgate.net. Thermodynamic studies show the process is typically spontaneous and endothermic researchgate.net. The adsorbed Pr(III) can later be eluted, allowing for the regeneration and reuse of the polymeric adsorbent researchgate.net.
Table 2: Adsorption Performance of Various Polymeric Adsorbents for Praseodymium(III)
| Adsorbent | Adsorbent Type | Optimal pH | Maximum Adsorption Capacity (mg/g) | Key Finding |
|---|---|---|---|---|
| D72 Resin | Macroporous Strong Acid Ion Exchange Resin | 3.0 | 294 | Adsorption is spontaneous and endothermic. researchgate.net |
| Arthrospira platensis | Biomass (Non-living) | 5.0 | 99.3 (Theoretical) | Biosorption involves ion exchange with Ca(II), Na, K, and Mg. mdpi.com |
| KU-2-8/AV-17-8 System | Interpolymer Ion Exchange Resins | Not specified | 99.36% extraction (dynamic mode) | Sorption mode (static vs. dynamic) affects selectivity between Pr and Nd. mdpi.compreprints.org |
| Halloysite | Clay Mineral (Polymeric Structure) | <7 | 33.80 µmol/g | Adsorption follows the Langmuir model, indicating monolayer adsorption. preprints.org |
Table of Mentioned Compounds
| Compound Name | Formula/Type |
|---|---|
| This compound | Pr(CH₂=CHCOO)₃ |
| Waterborne Acrylic Resin | Polymer |
| Polyaniline | (C₆H₄NH)n |
| Halloysite Nanotubes | Al₂Si₂O₅(OH)₄·nH₂O |
| Polyethylene Glycol | C₂nH₄n+₂On+₁ |
| Cerium | Ce |
| Lead-Lanthanum Zirconium Titanate | (Pb,La)(Zr,Ti)O₃ |
| D72 Resin | Macroporous Strong Acid Ion Exchange Resin |
| Arthrospira platensis | Cyanobacterium Biomass |
| KU-2-8 Resin | Cation Exchange Resin |
Advanced Research Applications of Praseodymium 3+ Acrylate Based Materials
Rare Earth Element Recovery and Adsorption Technologies
The increasing demand for rare earth elements (REEs) in modern technologies has spurred research into efficient and sustainable recovery methods. nih.gov Acrylate-based polymers functionalized for the selective adsorption of praseodymium(III) ions represent a promising avenue for extracting this valuable element from various aqueous sources. These polymeric materials offer advantages such as high selectivity, regenerability, and a reduced environmental footprint compared to traditional extraction methods. nih.gov
Design of High-Efficiency Polymer Adsorbents for Praseodymium(III)
The design of effective polymer adsorbents for praseodymium(III) hinges on the incorporation of specific functional groups within a stable, high-surface-area polymer matrix. Polyacrylate and its derivatives are frequently used as the foundational structure for these adsorbents. The carboxyl groups inherent in the acrylate (B77674) structure can be modified to enhance their affinity for Pr(III) ions.
Ion-imprinted polymers (IIPs) represent a sophisticated approach to creating highly selective adsorbents. In this technique, Pr(III) ions are used as templates during the polymerization of functional monomers, such as methacrylic acid, and cross-linkers. nih.gov After polymerization, the template ions are removed, leaving behind cavities that are sterically and chemically complementary to the Pr(III) ion, thus enabling high selectivity. For instance, a novel ion-imprinted polymer composite incorporating carbon dots (CD@IIP) was prepared using glycidyl (B131873) methacrylate-co-ethylene glycol dimethacrylate microspheres as the matrix, methacrylic acid as the functional monomer, and 5-amino-8-hydroxyquinoline as a ligand for the template Pr(III) ion. nih.gov
Another strategy involves the use of commercially available resins with acrylate backbones. For example, the D72 resin, a macroporous strong acid ion exchange resin, has been investigated for its feasibility in adsorbing praseodymium(III). researchgate.net The effectiveness of such adsorbents is often dependent on their physical and chemical properties, including porosity, the density of active sites, and mechanical stability. nih.gov The ability to tailor these properties through controlled polymerization techniques makes acrylate-based systems particularly attractive for this application. nih.gov
Studies on Adsorption Capacity, Kinetics, and Selectivity
The performance of an adsorbent is quantified by its adsorption capacity, the kinetics of the adsorption process, and its selectivity towards the target ion. Numerous studies have investigated these parameters for various materials in the context of praseodymium(III) recovery.
Adsorption Capacity: The maximum amount of Pr(III) that can be adsorbed per unit mass of the adsorbent is a critical metric. For the D72 resin, the maximum adsorption capacity for Pr(III) was determined to be 294 mg/g at 298K, following the Langmuir isotherm model. researchgate.net In another study, an ion-imprinted polymer (Pr-IIP) demonstrated a saturated adsorption amount of 54.49 mg/g, which was significantly higher than the non-imprinted polymer (NIP) at 24.32 mg/g, highlighting the effectiveness of the ion-imprinting technique. nih.gov
Kinetics: The rate at which adsorption occurs is crucial for practical applications. The adsorption kinetics of Pr(III) ions onto D72 resin were found to be best described by a pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net Dynamic adsorption experiments with ion-imprinted polymers showed that equilibrium was reached within 30 minutes. nih.gov The rapid uptake is attributed to the high availability of binding sites on the adsorbent surface in the initial stages. mdpi.com
Selectivity: In multi-element solutions, the ability of an adsorbent to selectively bind with Pr(III) over other ions is paramount. Ion-imprinted polymers inherently exhibit high selectivity due to the tailored binding cavities created during their synthesis. nih.gov For other adsorbents, selectivity is often influenced by the pH of the solution. The loading of Pr(III) ions onto D72 resin, for instance, is strongly dependent on pH, with optimal adsorption occurring at a pH of 3.0 in an HAc-NaAc medium. researchgate.net At strongly acidic pH levels, a high concentration of H+ ions competes with Pr(III) for binding sites, thus hampering removal efficiency. mdpi.com
Below is an interactive data table summarizing the adsorption properties of different materials for Praseodymium(III).
| Adsorbent | Type | Max. Adsorption Capacity (mg/g) | Kinetic Model | Optimal pH | Reference |
| D72 Resin | Macroporous Strong Acid Ion Exchange | 294 | Pseudo-second-order | 3.0 | researchgate.net |
| CD@IIP | Ion-imprinted Polymer | 47.19 | - | - | nih.gov |
| Pr-IIP | Ion-imprinted Polymer | 54.49 | - | - | nih.gov |
| NIP | Non-imprinted Polymer | 24.32 | - | - | nih.gov |
| Arthrospira platensis | Biomass | 99.3 | Pseudo-second-order | 3.0 | mdpi.com |
Investigations into Regeneration and Reusability of Adsorbent Materials
For an adsorption process to be economically viable and environmentally sustainable, the adsorbent must be regenerable and reusable over multiple cycles without significant loss of performance. nih.govmdpi.com Research has focused on identifying suitable eluents to desorb the captured Pr(III) and restore the adsorbent's capacity.
For the D72 resin, it was found that Pr(III) can be effectively eluted using a solution of 1.00 mol·L−1 HCl and 0.50 mol·L−1 NaCl. researchgate.net This allows for the regeneration and subsequent reuse of the resin. The ability to undergo multiple adsorption-desorption cycles is a key advantage of many polymeric adsorbents. nih.gov The regeneration process not only recovers the valuable rare earth element but also minimizes the generation of secondary waste, contributing to a more circular economy. nih.gov The reusability of fluorinated hydrogel adsorbents, for example, has been demonstrated through repeated adsorption-desorption cycles, which is critical for real-world applications to prevent secondary pollution and increase cost-effectiveness. mdpi.com
Applicability in Industrial Wastewater and Mine Drainage Treatment
The discharge of industrial wastewater and mine drainage containing heavy metals and rare earth elements poses a significant environmental threat. sciencepg.com Adsorption has been identified as a promising technology for the treatment of such effluents. nih.gov Polymer-based adsorbents, including those with acrylate functionalities, are being explored for their potential to remove toxic metal ions from these complex aqueous matrices. researchgate.net
The challenges in treating industrial wastewater lie in the often low concentrations of target elements and the presence of various competing ions. semanticscholar.org The high selectivity of certain polymer adsorbents, such as ion-imprinted polymers, makes them particularly suitable for these applications. While much of the research has been conducted at the laboratory scale, the findings suggest that these materials could be integrated into larger-scale water treatment systems. researchgate.net The use of low-cost, regenerable adsorbents is crucial for the economic feasibility of such applications. abuad.edu.ng Further research is needed to optimize the performance of these materials under real-world conditions and to develop scalable and cost-effective treatment processes.
Luminescent and Optical Materials Research
The unique 4f electron configuration of the praseodymium(III) ion gives rise to a rich energy level structure, resulting in characteristic and sharp emission bands across the visible and near-infrared spectrum. nih.gov When incorporated into suitable host materials, such as acrylate-based polymers and hybrid organic-inorganic systems, Pr(3+) can be excited to produce luminescence, making these materials promising candidates for a range of optoelectronic applications.
Development of Praseodymium(3+)-Activated Polymeric and Hybrid Materials for Optoelectronic Devices
Acrylate-based polymers offer a versatile platform for hosting Pr(3+) ions. They can be synthesized to be highly transparent, which is crucial for optical applications, and their properties can be readily modified. Praseodymium can be incorporated into the polymer matrix either by co-polymerization of an acrylate monomer with a praseodymium-containing monomer or by doping a pre-synthesized polymer with a praseodymium salt. The interaction between the Pr(3+) ion and the polymer matrix, particularly the local symmetry around the ion, plays a significant role in the observed luminescent properties. nih.gov
Hybrid materials, which combine the advantages of both organic polymers and inorganic components, are also being explored. For example, incorporating Pr(3+)-doped nanoparticles into a polyacrylate matrix can enhance the luminescent quantum yield and improve the material's thermal and mechanical stability. The development of such materials opens up possibilities for applications in solid-state lighting, displays, and optical amplifiers. researchgate.net
Optimization of Luminescence Properties Through Ligand and Host Matrix Design
The luminescence of Praseodymium(3+) (Pr³⁺) is notable for its multiple emission bands originating from two primary excited states, ³P₀ and ¹D₂. The optimization of these emissions in materials incorporating Praseodymium(3+) acrylate hinges on the careful design of the surrounding chemical environment, specifically the organic ligands and the host matrix. The acrylate ligand, along with other chelating agents, can function as an "antenna." This process involves the ligand absorbing ultraviolet (UV) energy and efficiently transferring it to the central Pr³⁺ ion, a mechanism known as the antenna effect.
The efficiency of this energy transfer is critically dependent on the relative energy levels of the ligand's triplet state and the emissive states of the praseodymium ion. researchgate.net For effective sensitization of Pr³⁺ luminescence, the ligand's triplet state should be positioned significantly higher than the ³P₀ and ¹D₂ energy levels of the ion. mdpi.com If the energy transfer is efficient, the Pr³⁺ ion becomes excited and subsequently relaxes by emitting light at its characteristic wavelengths in the visible and near-infrared (NIR) regions. mdpi.com
The choice of the host matrix, such as a polymer, glass, or crystal, also plays a pivotal role. A rigid host matrix with low-energy vibrations (phonons) is desirable as it minimizes non-radiative relaxation pathways. mdpi.com High-energy vibrations, such as those from O-H or C-H bonds in the vicinity of the ion, can quench the luminescence by providing a pathway for the excited state energy to be lost as heat rather than light. mdpi.com Therefore, designing host materials that isolate the Pr³⁺ ion from such vibrational quenching sources is crucial for enhancing the quantum yield of the emission.
Research has shown that for Pr(III) chelates, luminescence can be generated from both the ³P₀ and ¹D₂ states, which is a common observation when the ligand's triplet state energy is considerably higher than these levels. mdpi.com The resulting emission spectrum can feature transitions at approximately 490 nm, 605 nm, 610 nm, 645 nm, 890 nm, and 1060 nm. researchgate.net However, the quantum yield for these emissions is often low, necessitating careful molecular engineering to improve their intensity for practical applications. researchgate.net
Application in Specialty Glasses and Ceramics as Colorants and Luminescent Centers
Praseodymium(3+) ions are widely used as a dopant in specialty glasses and ceramics to impart specific optical properties, serving as both a colorant and a luminescent center. nih.gov The incorporation of Pr³⁺ into a glass matrix, such as silicate (B1173343), germanate, or oxyfluorotellurite glasses, results in a material that exhibits a characteristic yellow-green color. unigoa.ac.in This coloration is due to the sharp absorption bands of the Pr³⁺ ion, which arise from electron transitions within its shielded 4f orbital.
Beyond coloration, Pr³⁺-doped glasses and ceramics are highly valued for their luminescent properties. These materials can be engineered to emit light across a broad spectral region, including visible and near-infrared (NIR) wavelengths, when excited by a suitable light source. nih.gov The specific emission wavelengths and their intensities are influenced by the composition of the host glass, which affects the local environment around the Pr³⁺ ion. For instance, the Judd-Ofelt theory is often used to analyze and predict the radiative transition rates and branching ratios of emissions in different glass hosts. nih.gov
The unique energy level structure of Pr³⁺ allows for multiple emission possibilities, making it a versatile activator for various applications. wikipedia.org These include:
Solid-state lasers: Pr³⁺-doped materials can be used as the gain medium for lasers operating in the visible spectrum. nih.gov
Optical amplifiers: Fiber optic amplifiers doped with praseodymium are used to boost signals in telecommunication networks. wikipedia.org
Phosphors: Praseodymium is an activator in phosphors that can produce red, green, blue, and ultraviolet light, which are essential components in lighting and display technologies. wikipedia.org
The thermal stability of the glass matrix is also a critical factor, as it determines the material's suitability for high-power applications. Research on Pr³⁺-doped oxyfluorotellurite glasses has demonstrated good thermal stability, which improves with increasing dopant concentration, making them promising candidates for optical temperature sensors. nih.gov
Corrosion Protection Coatings and Smart Materials
Role of Praseodymium(3+) Cations as Active Corrosion Inhibitors
Praseodymium(3+) cations serve as effective and environmentally friendly corrosion inhibitors, particularly for aluminum alloys. serdp-estcp.mil The primary mechanism of inhibition is cathodic. In a corrosive environment, the oxygen reduction reaction (ORR) occurs at cathodic sites on the metal surface, leading to a localized increase in pH. ampp.org This change in alkalinity triggers the precipitation of Pr³⁺ ions from the solution to form an insoluble film. ampp.org
Fabrication of Praseodymium(3+)-Loaded Nanocontainers within Polymeric Coatings
To create "smart" or self-healing coatings, Pr³⁺ corrosion inhibitors are often encapsulated within nanocontainers that are then dispersed throughout a polymeric matrix, such as waterborne epoxy. nih.govacs.org This approach ensures that the inhibitor is stored safely within the coating and is released only when and where it is needed.
Commonly researched nanocontainers include:
Halloysite (B83129) Nanotubes (HNTs): These are naturally occurring clay nanotubes. They can be modified, for example with polyaniline (PANI), to enhance their loading capacity and control the release of the encapsulated Pr³⁺ ions. nih.govacs.org
Graphene Oxide (GO): Graphene oxide sheets, also often functionalized with polyaniline, can serve as nanocarriers for Pr³⁺. The PANI modification improves the dispersion of GO in the coating matrix and facilitates the controlled release of the inhibitor. researchgate.net
The fabrication process typically involves loading the Pr³⁺ cations onto these nanocarriers through processes like ion exchange or adsorption. These loaded nanoparticles are then mixed into the polymer resin before it is applied to the metal substrate. The resulting nanocomposite coating combines the passive barrier protection of the polymer with the active, on-demand corrosion inhibition provided by the Pr³⁺-loaded nanocontainers. acs.orgresearchgate.net
Electrochemical Evaluation of Anticorrosion Performance (e.g., Electrochemical Impedance Spectroscopy)
Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique used to evaluate the performance of corrosion protection coatings. mdpi.comnlab.pl It measures the opposition of a coating system to the flow of an alternating current over a wide range of frequencies. The resulting data provides valuable information about the coating's barrier properties and the corrosion activity at the metal-coating interface. ntnu.no
For a high-performance coating, the impedance modulus at a very low frequency (|Z|₀.₀₁Hz) is a key indicator of its protective capability. A higher impedance value signifies better resistance to the penetration of corrosive species like water and chloride ions.
Research on waterborne epoxy coatings containing Pr³⁺-loaded halloysite nanocontainers has demonstrated exceptional anticorrosion performance. EIS measurements showed that after 50 days of immersion in a 3.5 wt% NaCl solution, the impedance of the smart coating remained remarkably high, indicating superior and long-lasting protection. acs.org
| Coating System | Immersion Time in 3.5% NaCl | Low-Frequency Impedance (|Z| at 0.01 Hz) | Corrosion Current Density (icorr) | | :--- | :--- | :--- | :--- | | Pure Waterborne Epoxy | 50 days | ~10⁵ Ω·cm² | ~10⁻⁸ A/cm² | | Epoxy + HNTs@PANI@Pr³⁺ | 50 days | 9.4 x 10⁸ Ω·cm² | ~10⁻¹¹ A/cm² | | Data sourced from studies on Pr³⁺-loaded nanocontainers in epoxy coatings. nih.govacs.org |
As shown in the table, the coating with Pr³⁺ nanocontainers exhibited an impedance value several orders of magnitude higher than the pure epoxy coating. acs.org Similarly, the corrosion current density (icorr), which is directly proportional to the corrosion rate, was reduced by three orders of magnitude, confirming the outstanding active protection afforded by the Pr³⁺ inhibitor. acs.orgresearchgate.net
Research into Self-Healing Mechanisms Enabled by Praseodymium(3+) Release
The self-healing functionality of coatings containing Pr³⁺-loaded nanocontainers is a key area of advanced materials research. The mechanism relies on the intelligent release of the inhibitor in response to the initial stages of corrosion. researchgate.net
When a mechanical scratch or a microscopic defect compromises the coating, corrosive agents reach the metal substrate and initiate corrosion. The localized changes in pH at these defect sites act as a trigger for the nanocontainers. researchgate.neticrc.ac.ir For instance, the polyaniline used to modify nanocontainers can respond to these pH shifts, causing the release of the stored Pr³⁺ cations directly into the damaged area. researchgate.net
Once released, the Pr³⁺ ions migrate to the active cathodic sites within the scratch and precipitate as a protective oxide/hydroxide (B78521) film, effectively passivating the surface and halting the corrosion process. icrc.ac.ir This autonomous repair mechanism restores the protective barrier, significantly extending the service life of the coating. Studies using techniques like scanning electrochemical microscopy have confirmed the active corrosion inhibition and self-healing capabilities of surfaces treated with praseodymium. researchgate.net
Catalytic Applications
Praseodymium(3+) compounds are gaining attention in the field of catalysis due to the unique electronic properties of the Pr(III) ion. Its application spans both homogeneous and heterogeneous catalytic systems, where it can function as a Lewis acid or as the active center in more complex composite materials.
Investigation of Praseodymium(3+) as a Lewis Acid Catalyst in Organic Reactions
Lewis acid catalysis utilizes electron-pair acceptors to enhance the reactivity of a substrate, thereby accelerating a wide range of organic reactions, including carbon-carbon bond formation and cycloadditions. wikipedia.org The Praseodymium(3+) ion, with its vacant f-orbitals, can effectively function as a Lewis acid. Compounds such as Praseodymium(III) chloride (PrCl₃) are classified as hard Lewis acids according to the Hard and Soft Acids and Bases (HSAB) concept. wikipedia.org This property allows the Pr(3+) center to coordinate with lone-pair-bearing atoms like oxygen or nitrogen in organic substrates. wikipedia.org
This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. While research into specific this compound catalysts is still emerging, the established Lewis acidity of Pr(3+) provides a strong theoretical foundation for its use. wikipedia.org The catalytic activity of praseodymium has been noted in various applications, including the catalytic cracking of petroleum. alfachemic.com The reactions are typically proposed to proceed via the formation of a complex between the Pr(3+) catalyst and the substrate, which lowers the activation energy of the reaction. For instance, in carbonyl addition reactions, the praseodymium ion would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. wikipedia.org
Table 1: Examples of Reaction Types Catalyzed by Lewis Acids
| Reaction Type | Description |
|---|---|
| Friedel-Crafts Reaction | Involves the alkylation or acylation of an aromatic ring. |
| Aldol Reaction | A reaction that forms a β-hydroxy carbonyl compound. |
| Diels-Alder Reaction | A pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) system. wikipedia.org |
| Mukaiyama Aldol Addition | An addition reaction between a silyl (B83357) enol ether and a carbonyl compound. |
Exploration of Heterogeneous Catalysis with Praseodymium(3+)-Poly(acrylate) Composites
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial processes, primarily concerning catalyst separation and reusability. Immobilizing catalytically active species like Praseodymium(3+) onto a solid support, such as a poly(acrylate) polymer, is a key strategy in developing robust heterogeneous catalysts.
A Pr(3+)-poly(acrylate) composite would feature praseodymium ions coordinated to the carboxylate groups of the polymer backbone. This structure serves to stabilize the Pr(3+) ions, preventing leaching into the reaction medium, and provides a high surface area with accessible catalytic sites. The poly(acrylate) matrix can be tailored in terms of porosity, cross-linking, and functionality to optimize catalyst performance. While direct research on Pr(3+)-poly(acrylate) composites is specific, the principle is well-supported by studies on other praseodymium-based heterogeneous systems. For example, praseodymium oxides have been used in catalytic oxidation reactions, where surface hydroxide groups are considered key active species. alfachemic.com Similarly, nanostructured praseodymium tungstate (B81510) has been shown to have efficient electrocatalytic activity. researchgate.net In a poly(acrylate) composite, the polymer support would provide the structural framework, while the embedded Pr(3+) ions would act as the Lewis acid catalytic centers, analogous to their function in homogeneous systems.
Dispersants and Rheology Modifiers in Industrial Processes
Polyacrylate-based materials containing praseodymium are utilized in specialized industrial applications that require precise control over material dispersion and flow properties. This is particularly relevant in the manufacturing of advanced ceramics and pigments.
Utilization of Polyacrylate Copolymers in Ultrafine Grinding of Praseodymium-Doped Materials
In the production of high-performance ceramics, such as those containing praseodymium zirconium silicate for pigments, ultrafine grinding is a critical step to achieve the desired particle size and distribution. During this process, the viscosity of the ceramic slurry must be carefully controlled to enhance the grinding rate and optimize energy input. researchgate.net Sodium polyacrylate copolymers have been effectively used as water-based dispersants for this purpose. researchgate.net These polymers adsorb onto the surface of the praseodymium-doped particles, creating electrostatic and/or steric repulsion that prevents agglomeration. This stabilization allows for a higher solids content in the slurry without an excessive increase in viscosity, leading to a more efficient grinding operation. researchgate.net The periodic addition of these polymeric dispersants has been shown to be particularly beneficial, especially in slurries with high solids content (e.g., 70% by weight), resulting in a steeper particle size distribution in the final product. researchgate.net
Influence of Polymer Molecular Weight and Composition on Dispersion Efficiency and Stability
The effectiveness of polyacrylate dispersants is highly dependent on their molecular characteristics, primarily molecular weight and composition. researchgate.net The molecular weight of the polymer chain influences its adsorption behavior and the thickness of the stabilizing layer it forms around the particles. Research has shown that an optimal molecular weight range exists for specific applications. For the grinding of praseodymium zirconium silicate, polyacrylates with a molecular weight in the range of 28,000 to 35,000 g/mol were found to provide the best fluidity to the ceramic slurry. researchgate.net In contrast, a study on the dispersion of tantalum carbide (TaC) powder found that a much lower molecular weight polyacrylic acid (PAA-3000) yielded the best results. researchgate.net This highlights that the ideal polymer size is specific to the material being processed. The dispersity (Đ), or polydispersity index, which measures the breadth of the molecular weight distribution, is another crucial parameter. Polymers with a narrow distribution (low dispersity) often provide more consistent and predictable performance. nih.gov
Table 2: Effect of Polyacrylate Molecular Weight on Dispersion Performance
| Material Dispersed | Dispersant Type | Molecular Weight ( g/mol ) | Observed Outcome | Reference |
|---|---|---|---|---|
| Praseodymium Zirconium Silicate | Sodium Polyacrylate | 28,000 - 35,000 | Optimal fluidity of ceramic slurry | researchgate.net |
| Tantalum Carbide (TaC) | Polyacrylic Acid (PAA) | 3,000 | Minimized average particle size (1.08 µm) and best dispersion | researchgate.net |
| Tantalum Carbide (TaC) | Polyacrylic Acid (PAA) | 15,000 | Sub-optimal performance compared to PAA-3000 | researchgate.net |
Rheological Studies of Praseodymium(3+)-Polyacrylate Suspensions
Rheology is the study of the flow and deformation of matter. The rheological properties of suspensions containing praseodymium(3+) and polyacrylates are critical for their processing and application. These suspensions often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. nih.gov Specifically, they frequently demonstrate shear-thinning behavior, where the viscosity decreases as the shear rate increases. mdpi.com This property is highly desirable in applications like ceramic slurry processing and coating, as it allows for easy pumping and application at high shear rates, while providing stability against settling at low shear rates. mdpi.com
The rheology of these systems is strongly influenced by the polymer's architecture (e.g., linear vs. cross-linked), the presence of hydrophobic groups, pH, and the concentration of both the polymer and the suspended particles. researchgate.net For instance, the ionization of the acrylic acid groups at higher pH levels can cause the polymer to swell, leading to a significant increase in viscosity. researchgate.net In the context of praseodymium-doped slurries, controlling the rheology through the addition of tailored polyacrylates is essential for achieving process efficiency and final product quality. researchgate.net Rheological measurements, typically performed using a rheometer, provide key parameters like the flow consistency index and flow behavior index, which characterize the fluid's behavior. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Pr(C₃H₃O₂)₃ |
| Praseodymium(III) chloride | PrCl₃ |
| Praseodymium zirconium silicate | Pr₂(SiO₄) - ZrSiO₄ solid solution |
| Sodium polyacrylate | [-CH₂-CH(COONa)-]n |
| Polyacrylic acid | [-CH₂-CH(COOH)-]n |
| Tantalum carbide | TaC |
| Praseodymium oxide | Pr₆O₁₁ |
Advanced Characterization and Methodological Considerations in Praseodymium 3+ Acrylate Research
In-Situ Characterization Techniques During Polymerization and Material Formation
The properties of praseodymium(3+) acrylate-containing polymers are intrinsically linked to the kinetics of polymerization and the dynamics of network formation. In-situ characterization techniques, which monitor the process in real-time without altering the reaction environment, are indispensable for gaining a fundamental understanding of these processes. youtube.com
Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful tool for this purpose. nih.govacs.org By immersing an ATR probe directly into the reaction mixture, the polymerization of the acrylate (B77674) moiety can be continuously monitored. The primary observable change is the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration of the acrylate monomer, typically found around 1637 cm⁻¹. azom.com Simultaneously, changes in the carboxylate (COO⁻) stretching frequencies can reveal information about the coordination state of the praseodymium(3+) ion throughout the polymerization process. This allows for the real-time tracking of monomer conversion and can provide insights into the influence of the Pr(3+) salt on the polymerization rate. keit.co.ukresearchgate.net
Other in-situ techniques can provide complementary information. For instance, in-situ Raman spectroscopy can also track the disappearance of the C=C bond and is less sensitive to water, which can be an advantage in certain polymerization systems. In-situ rheology combined with spectroscopy can correlate changes in the material's viscosity and viscoelastic properties with the chemical evolution of the polymer network, providing critical data on gelation and cross-linking dynamics. azom.com
| Technique | Primary Information Obtained | Advantages | Considerations for Pr(3+) Acrylate Systems |
|---|---|---|---|
| In-Situ FTIR-ATR | Monomer conversion (C=C bond disappearance), changes in Pr(3+) coordination (carboxylate shifts). azom.com | High sensitivity, widely available, provides structural information. specialchem.com | Strong IR absorbance of water can interfere; probe surface can be fouled. |
| In-Situ Raman Spectroscopy | Monomer conversion, polymer backbone formation. | Low interference from water, can be used with fiber optics for remote monitoring. | Fluorescence from Pr(3+) or impurities can overwhelm the Raman signal. |
| In-Situ Rheology | Viscosity changes, gel point determination, modulus development. azom.com | Direct measurement of mechanical property evolution. | Provides no direct chemical information; often coupled with spectroscopy. |
| In-Situ NMR Spectroscopy | Monomer conversion, polymer tacticity, diffusion of species. | Provides detailed structural and dynamic information. | Requires specialized probes; paramagnetic nature of Pr(3+) can cause significant peak broadening. |
Development of Advanced Spectroscopic Probes for Praseodymium(3+) Microenvironments
The functionality of this compound materials, particularly in optical applications, is dictated by the immediate coordination environment of the Pr(3+) ion. The ion itself can serve as a sensitive spectroscopic probe of its own microenvironment. researchgate.net The f-f electronic transitions of the Pr(3+) ion, while formally forbidden, give rise to sharp absorption and emission lines whose positions, intensities, and lifetimes are modulated by the surrounding ligands. acs.orgiaea.org
Luminescence spectroscopy is a particularly powerful tool. Praseodymium(3+) is notable for having multiple emissive states, leading to a complex emission spectrum that can span the visible and near-infrared regions. acs.orgrsc.org The relative intensities of these emissions are highly sensitive to the symmetry of the coordination site and the nature of the coordinating species (e.g., acrylate carboxyl groups, water molecules, polymer backbone ethers). For example, changes in the coordination number or the substitution of water molecules by carboxylate groups during polymerization would be expected to cause shifts in the emission maxima and significant changes in the luminescence lifetime. mdpi.comlnu.edu.ua
In some host materials, Pr(3+) can also exhibit broad-band emission from the 4f5d excited state, which is a parity-allowed transition. urfu.ru The energy of this 5d level is strongly influenced by the crystal field of the host matrix. The presence or absence of this 5d-4f emission, and its peak position, can provide valuable information on the covalency and polarizability of the Pr-O bond within the acrylate polymer matrix. acs.org
| Transition | Typical Wavelength Range (nm) | Type | Sensitivity |
|---|---|---|---|
| ³H₄ → ³P₂, ³P₁, ³P₀, ¹D₂ | 440 - 600 | f-f Absorption | Sensitive to coordination geometry and nephelauxetic effect (covalency). acs.org |
| ³P₀ → ³H₄, ³H₆, ³F₂ | 488, 605, 645 | f-f Emission | Branching ratios and lifetimes are sensitive to non-radiative decay pathways influenced by nearby high-frequency oscillators (e.g., O-H). iaea.org |
| ¹D₂ → ³H₄ | ~600 | f-f Emission | Intensity is highly dependent on the symmetry of the local site. |
| 4f5d → 4f² | 250 - 400 (UV-Violet) | d-f Emission | Energy level is very sensitive to the crystal field strength and covalency of the host matrix. urfu.ru |
Role of Computational Modeling and Simulation in Material Design and Property Prediction
Computational modeling provides a powerful complement to experimental characterization, offering molecular-level insights that can guide the rational design of new this compound materials. Density Functional Theory (DFT) and Molecular Dynamics (MD) are two of the most relevant computational techniques. researchgate.netresearchgate.net
DFT can be employed to investigate the electronic structure and geometry of the this compound monomer and its coordination complexes. tandfonline.comchemrxiv.org These calculations can predict the preferred coordination number of the Pr(3+) ion with acrylate ligands, determine Pr-O bond lengths and angles, and calculate the vibrational frequencies for comparison with experimental IR and Raman spectra. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict the energies of the f-f and 4f5d electronic transitions, aiding in the interpretation of experimental absorption and luminescence spectra. sparkle.pro.br
Molecular Dynamics (MD) simulations can be used to model the dynamic behavior of larger systems, such as a Pr(3+) ion within a growing polyacrylate chain or a fully formed cross-linked network. rsc.org MD simulations can predict the radial distribution function of oxygen atoms around the Pr(3+) ion, providing an average picture of the coordination environment. osti.gov These simulations are also invaluable for predicting bulk material properties, such as the glass transition temperature, mechanical modulus, and ion transport behavior in this compound-based polymer electrolytes. scispace.com
| Method | Scale | Typical Outputs | Application in Material Design |
|---|---|---|---|
| Density Functional Theory (DFT) | 1-100 atoms | Optimized geometries, bond energies, electronic structure, vibrational frequencies, simulated electronic spectra. researchgate.nettandfonline.com | Predicting stable monomer/cross-linker structures; understanding the nature of the Pr-acrylate bond. |
| Molecular Dynamics (MD) | 1,000s - 1,000,000s atoms | Radial distribution functions, diffusion coefficients, glass transition temperature, stress-strain curves. rsc.orgosti.gov | Predicting bulk thermomechanical properties; simulating polymer network formation and ion mobility. |
| Semi-empirical Methods (e.g., Sparkle/PMx) | 100s - 1,000s atoms | Optimized geometries, formation enthalpies for large lanthanide complexes. sparkle.pro.br | Rapid screening of potential ligand structures and complex geometries before more intensive DFT calculations. |
Standardization and Comparability of Experimental Methodologies
A significant challenge in emerging fields of materials science is the lack of standardized methodologies, which can hinder the comparability and reproducibility of results between different research groups. researchgate.netresearchgate.net The study of this compound is no exception. To build a reliable body of knowledge, the community must move towards more standardized protocols for synthesis, characterization, and property reporting. nih.gov
Key areas requiring standardization include:
Synthesis and Purification: The molar ratios of reactants, solvent purity, reaction temperature, and purification methods (e.g., precipitation, dialysis) should be reported in meticulous detail. The final purity of the material and the method of its determination are critical.
Structural Characterization: Consistent reporting of data from techniques like elemental analysis, FTIR, and NMR is necessary. For solid materials, X-ray diffraction should be used to determine if the material is amorphous or crystalline. researchgate.netmdpi.com
Property Measurement: The conditions for measuring optical, thermal, and mechanical properties must be clearly defined. For example, luminescence spectra should be reported with details of the excitation and emission wavelengths, instrument resolution, and sample temperature. Thermal analysis (TGA/DSC) should specify the heating rate and atmosphere. specialchem.com
Data Reporting: Establishing a "minimum information" checklist for publications on these materials could significantly improve data quality and utility. This would be analogous to standards developed in other fields, such as for metal-organic frameworks (MOFs). uchicago.eduacs.org
Addressing these challenges of standardization is not a trivial task but is essential for accelerating the development and potential application of this compound materials by ensuring that the collective research effort is built on a solid, comparable, and reproducible foundation.
Future Research Directions and Challenges in Praseodymium 3+ Acrylate Chemistry and Materials Science
Development of Novel Praseodymium(3+)-Acrylate Based Architectures with Tunable Properties
The design and synthesis of novel praseodymium(3+)-acrylate-based architectures, such as metal-organic frameworks (MOFs) and coordination polymers, represent a primary avenue for future research. The ability to tailor the structural and, consequently, the functional properties of these materials is a key advantage. Lanthanide ions, including praseodymium(III), are known for their high and flexible coordination numbers, typically ranging from 6 to 12. rsc.orgrsc.org This variability, combined with the versatile coordination modes of acrylate (B77674) ligands, allows for the construction of a wide array of network topologies, from one-dimensional chains to complex three-dimensional frameworks. mdpi.comresearchgate.net
Future work will likely focus on the strategic selection of acrylate-based linkers with varying lengths, functionalities, and rigidities to control the porosity, dimensionality, and stability of the resulting frameworks. For instance, the use of longer, more rigid linkers can lead to materials with larger pores, which are desirable for applications in gas storage and separation. Conversely, the incorporation of functional groups onto the acrylate backbone can introduce new active sites for catalysis or sensing. scispace.com
Moreover, the synthesis of mixed-metal systems, incorporating other lanthanide or transition metal ions alongside praseodymium(III), offers a promising strategy for tuning the material's properties. researchgate.net This approach can lead to enhanced luminescent or magnetic characteristics, as well as improved catalytic activity. The development of synthetic methodologies that provide precise control over the arrangement of metal ions within the framework will be a significant challenge and a key focus of future research.
Strategies for Enhanced Performance in Existing Applications
Improving the performance of praseodymium(3+) acrylate materials in their current and potential applications is another critical research direction. A primary area of focus is the enhancement of their luminescent properties. Praseodymium(III) ions exhibit characteristic emission spectra, but their luminescence can be inefficient due to non-radiative decay processes. tripod.com One strategy to overcome this is the "antenna effect," where the acrylate ligand absorbs light and efficiently transfers the energy to the praseodymium(III) ion, leading to enhanced emission. rsc.orgnih.gov Future research will involve the design of acrylate ligands with optimized light-harvesting capabilities to maximize this effect. Additionally, co-doping with other lanthanide ions could facilitate energy transfer processes that enhance the desired praseodymium(III) emission.
In the realm of catalysis, praseodymium compounds have shown promise in various reactions, including oxidation and catalytic cracking. wikipedia.orgalfachemic.comstanfordmaterials.com The catalytic activity of this compound-based materials can be enhanced by increasing the number of accessible active sites. This can be achieved by creating more open and porous framework structures. Furthermore, the introduction of coordinatively unsaturated praseodymium(III) sites within the material can significantly boost its catalytic performance by providing readily available sites for substrate binding and activation. scispace.com
The table below summarizes potential strategies for performance enhancement in key application areas.
| Application Area | Current Limitation | Future Enhancement Strategy | Desired Outcome |
| Luminescence | Low quantum yield | Ligand design for enhanced "antenna effect"; Co-doping with other lanthanides. | Brighter and more efficient light emission for displays and sensors. |
| Catalysis | Limited active sites | Creation of porous structures with high surface area; Generation of coordinatively unsaturated metal sites. | Increased catalytic activity and selectivity in organic transformations. |
| Gas Storage | Moderate porosity | Use of extended and rigid acrylate linkers; Synthesis of interpenetrated frameworks. | Higher gas uptake capacity for energy and environmental applications. |
Exploration of Emerging Application Domains
While this compound materials have potential in established areas like luminescence and catalysis, future research will also explore their utility in emerging application domains. One such area is biomedical applications, including bio-imaging and sensing. Lanthanide-based nanoparticles and MOFs are being investigated as contrast agents in magnetic resonance imaging (MRI) and as luminescent probes for detecting biological molecules. nih.govmorressier.commdpi.com The unique luminescent properties of praseodymium(III) could be harnessed for in vitro and in vivo imaging. concordia.ca Furthermore, the porous nature of this compound MOFs could allow for their use as drug delivery vehicles, with the potential for controlled release of therapeutic agents.
Another emerging application is in the development of advanced sensors. The luminescence of this compound materials can be sensitive to the presence of specific ions or molecules, making them suitable for chemical sensing applications. nih.gov For instance, the quenching or enhancement of luminescence upon interaction with an analyte can be used as a detection mechanism. The tunability of the framework structure and the ability to introduce specific functional groups provide opportunities to design sensors with high selectivity and sensitivity.
The development of this compound-based materials for environmental remediation is also a promising research avenue. The high surface area and tunable porosity of these materials make them potential candidates for the adsorption and removal of pollutants from water and air. mdpi.com Additionally, their catalytic properties could be exploited for the degradation of organic pollutants.
Sustainable Synthesis, Recycling, and Lifecycle Assessment of Praseodymium(3+)-Acrylate Materials
The long-term viability of this compound materials will depend on the development of sustainable synthetic methods, efficient recycling strategies, and a thorough understanding of their environmental impact. Future research will focus on moving away from traditional solvothermal synthesis methods, which often require high temperatures and organic solvents, towards greener alternatives. wikipedia.org This includes the use of water or other environmentally benign solvents, as well as solvent-free synthesis techniques. wikipedia.org Microwave-assisted and mechanochemical synthesis are also being explored as energy-efficient and rapid methods for producing these materials.
The recycling of praseodymium from end-of-life materials is of critical economic and environmental importance, as praseodymium is a valuable rare earth element. fraunhofer.deengineering.org.cn Research is needed to develop efficient processes for recovering praseodymium from this compound-based materials. This could involve hydrometallurgical or pyrometallurgical techniques to extract the metal, which can then be reused in the synthesis of new materials. researchgate.net
Addressing Scalability and Industrial Implementation Challenges
For this compound materials to transition from the laboratory to industrial applications, several challenges related to scalability and implementation must be addressed. The large-scale production of these materials in a cost-effective and reproducible manner is a major hurdle. researchgate.netresearchgate.net While batch synthesis is common in the lab, continuous flow methods are being developed to enable the scalable production of MOFs. mofworx.comacs.org These methods offer better control over reaction parameters, leading to more consistent product quality and higher yields.
The cost of raw materials, particularly the organic linkers, can also be a significant barrier to industrial implementation. researchgate.net Research into the use of less expensive and more abundant precursors for the acrylate ligands is therefore essential. The stability of this compound materials under operational conditions, such as high temperatures, humidity, and chemical exposure, is another critical factor. Future work will focus on designing more robust frameworks that can withstand the rigors of industrial processes.
Finally, the processing of these materials into desired forms, such as coatings, membranes, or pellets, is necessary for their practical application. researchgate.net The intrinsic brittleness of many crystalline MOFs can make them difficult to process. researchgate.net Developing methods to formulate this compound powders into robust and functional forms will be a key area of future research.
Q & A
Q. What are the established methods for synthesizing praseodymium(3+) acrylate, and how do reaction conditions influence purity and yield?
this compound synthesis typically involves precipitation or sol-gel methods. A common approach is reacting praseodymium hydroxide (Pr(OH)₃) with acrylic acid under controlled pH (4–6) to avoid hydrolysis of Pr³⁺ . Dehydration steps, such as vacuum drying or thermal treatment (80–120°C), are critical for removing coordinated water and stabilizing the acrylate complex . Ionic radii considerations (Pr³⁺: 1.13 Å for 8-coordination) suggest that ligand-to-metal ratios and solvent polarity must be optimized to minimize polycrystalline impurities .
Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound?
- UV-Vis Spectroscopy : Pr³⁺ exhibits characteristic 4f-4f transitions in the visible range (e.g., ³P₀ → ³H₄ at ~480 nm), which are sensitive to ligand field distortions .
- XRD : Ionic radii data (Pr³⁺: 1.126 Å for CN=8) help interpret lattice parameters and coordination geometry .
- Thermogravimetric Analysis (TGA) : Reveals dehydration steps and thermal stability up to 300°C, consistent with other Pr³+ carboxylates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Praseodymium compounds require gloveboxes or fume hoods to avoid inhalation of fine particulates. Use nitrile gloves (tested for acrylic acid resistance) and safety goggles . Waste disposal should follow protocols for heavy metals and reactive organic ligands, with neutralization of residual acrylic acid before disposal .
Advanced Research Questions
Q. How does the electronic structure of Pr³⁺ influence the optical and catalytic properties of this compound in polymer matrices?
The 4f² configuration of Pr³⁺ results in sharp emission peaks and crystal field splitting (e.g., ²H₄ → ³P₀ transitions at 17,000–21,000 cm⁻¹) . In acrylate complexes, low symmetry (C₃v or lower) enhances spin-orbit coupling, which can be exploited for luminescent sensors or photocatalysts. Electrochemical studies (cyclic voltammetry) are recommended to assess Pr³⁺/Pr⁴⁺ redox activity in acrylic acid environments .
Q. What factors govern the stability of this compound in aqueous and non-aqueous solvents?
Hydrolysis of Pr³⁺ occurs at pH > 6, forming PrO(OH) colloids . Stability constants (log β) for Pr³⁺-acrylate complexes can be derived via potentiometric titration, accounting for ionic strength and ligand protonation states. In non-polar solvents (e.g., DMF), coordination shifts from octahedral to lower symmetry, as evidenced by Raman spectroscopy .
Q. How does this compound interact with hybrid organic-inorganic frameworks, and what are the implications for material design?
Pr³⁺ can act as a crosslinking agent in acrylate-based hydrogels due to its high charge density. In sol-gel syntheses, Pr³⁺ incorporation into TiO₂ or SiO₂ matrices enhances photocatalytic activity under visible light (λ = 450–500 nm) . Pair distribution function (PDF) analysis is advised to probe short-range order in amorphous composites .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
